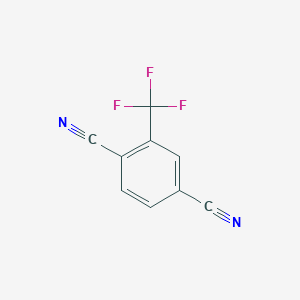

2-Trifluoromethyl-terephthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Trifluoromethyl-terephthalonitrile, also known as 2-TFM-TPN, is a fluorinated aromatic compound widely used in various fields of research and industry. It has a molecular formula of C9H3F3N2 .

Synthesis Analysis

The synthesis of 2-Trifluoromethyl-terephthalonitrile and its derivatives involves various methods. One of the main methods for preparing trifluoromethylpyridine (TFMP) derivatives involves chlorine/fluorine exchange using trichloromethylpyridine . Another method involves the construction of a pyridine ring from a trifluoromethyl-containing building block . Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper is also used .Molecular Structure Analysis

The molecular structure of 2-Trifluoromethyl-terephthalonitrile is characterized by the presence of a trifluoromethyl group (CF3) attached to a terephthalonitrile group . The average mass of the molecule is 196.129 Da .Chemical Reactions Analysis

The chemical reactions involving 2-Trifluoromethyl-terephthalonitrile are diverse and depend on the specific application. For example, in the agrochemical and pharmaceutical industries, trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . The reactions involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

2-Trifluoromethyl-terephthalonitrile is characterized by its unique physical and chemical properties. The trifluoromethyl group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and increases protein bind affinity .科学的研究の応用

Selective Production of Terephthalonitrile and Benzonitrile

A series of Ca(OH)2/Al2O3 catalysts were synthesized for selectively producing N-containing chemicals from polyethylene terephthalate (PET) via catalytic fast pyrolysis with ammonia (CFP-A) process . The carboxyl group in PET plastic was efficiently utilized for the selective production of terephthalonitrile and benzonitrile by controlling the catalysts and pyrolysis parameters .

Transition Metal-Mediated Trifluoromethylation Reactions

Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Redox Potentials of Trifluoromethyl-Containing Compounds

To provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions, the redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

Safety and Hazards

将来の方向性

The future directions of 2-Trifluoromethyl-terephthalonitrile research are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

特性

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUMYHFOWOROMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475777 |

Source

|

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trifluoromethyl-terephthalonitrile | |

CAS RN |

1483-44-9 |

Source

|

| Record name | 2-Trifluoromethyl-terephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)